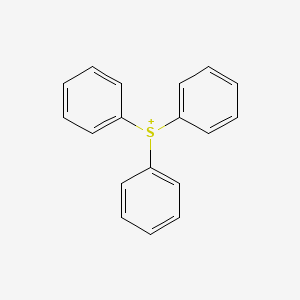

Triphenylsulfonium

Übersicht

Beschreibung

Triphenylsulfonium is an organic cation and a sulfonium compound.

Wissenschaftliche Forschungsanwendungen

1. Analytical Chemistry and Environmental Science

- Selective Enrichment of Perfluoroalkyl Sulfonates : TPS chloride has been used as a bifunctional agent for the selective enrichment of perfluoroalkyl sulfonates. This process is facilitated by triphenylsulfonium perfluorosulfonic acid precipitation and direct detection by MALDI-TOF-MS (Cao et al., 2011).

2. Materials Science and Polymer Chemistry

- Optoelectronic Characteristics in Polymer Light Emitting Devices : The addition of this compound salts in the emitting layer of polymer light-emitting diodes (PLEDs) improves charge injection and transport due to ionic effects and π-conjugation in the phenyl rings of the cation. The anion size of TPS salts also affects the performance of PLEDs (Georgiadou et al., 2013).

- Photoacid Generators for Photolithography : TPS is used in the synthesis of photoacid generators like this compound tosylate, which are crucial in the field of photolithography (L. Jianguo, 2006).

- Electron Beam-Induced Reactions : TPS methanesulfonate shows unique reactions under electron beam irradiation, forming new benzene-substituted sulfonium salts. This reaction is distinct from photolysis or electron beam irradiation in a solution, indicating unique properties in the crystalline state (MoonSeongyun et al., 2001).

3. Environmental-Friendly Applications

- Developing Eco-Friendly Photoacid Generators : New TPS photoacid generators with semifluorinated sulfonate anions have been developed, offering a solution to environmental issues caused by perfluorooctyl sulfonate. These TPS salts show excellent thermal stability and good solubility, making them attractive for high-resolution photoresist applications while being environmentally friendly (Yi et al., 2009).

4. Polymer Science and Electronics

- All-Organic Sulfonium Salts in PLEDs : All-organic TPS salts have been used as cathode interfacial layers in PLEDs, enhancing electron injection and electroluminescence efficiency. This application demonstrates the potential of TPS salts in modifying the electronic properties of polymers for advanced electronic devices (Georgiadou et al., 2013).

5. Synthesis and Chemistry

- Sulfonium-Based Organic Agents for Aluminophosphate Synthesis : Sulfur-centered phenyl and other sulfoniums like this compound have been explored as organic structure-directing agents in the synthesis of crystalline microporous aluminophosphates, showing potential in materials synthesis (Lee et al., 2019).

Eigenschaften

CAS-Nummer |

18393-55-0 |

|---|---|

Molekularformel |

C18H15S+ |

Molekulargewicht |

263.4 g/mol |

IUPAC-Name |

triphenylsulfanium |

InChI |

InChI=1S/C18H15S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q+1 |

InChI-Schlüssel |

WLOQLWBIJZDHET-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

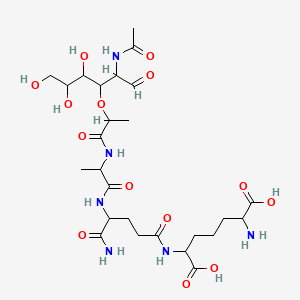

![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)